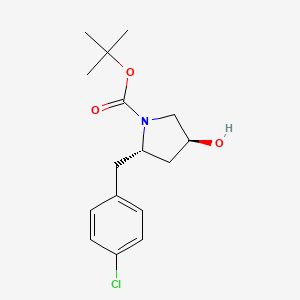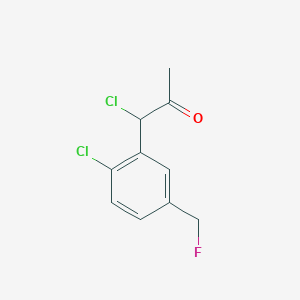![molecular formula C17H19F3O6S B14043056 9-Methyl-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14043056.png)
9-Methyl-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Methyl-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate is a complex organic compound with potential applications in various fields of chemistry and industry. The compound features a benzo[b]oxepin core, which is a bicyclic structure containing both benzene and oxepin rings. The presence of trifluoromethyl and sulfonyl groups adds to its reactivity and potential utility in synthetic chemistry.
Métodos De Preparación
The synthesis of 9-Methyl-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the benzo[b]oxepin core: This can be achieved through a series of cyclization reactions involving appropriate starting materials.
Introduction of the trifluoromethyl and sulfonyl groups: These groups are introduced using reagents such as trifluoromethanesulfonic anhydride under controlled conditions.
Esterification with pivalic acid: The final step involves esterification with pivalic acid to form the pivalate ester.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Análisis De Reacciones Químicas
9-Methyl-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include trifluoromethanesulfonic anhydride, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful in the study of biochemical pathways and drug development.
Industry: The compound’s reactivity makes it useful in various industrial processes, including the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 9-Methyl-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate exerts its effects depends on its specific application. In general, the compound’s reactivity is influenced by the presence of the trifluoromethyl and sulfonyl groups, which can participate in various chemical reactions. These groups can interact with molecular targets through mechanisms such as nucleophilic substitution, oxidation, and reduction, affecting the pathways involved.
Comparación Con Compuestos Similares
Similar compounds include other benzo[b]oxepin derivatives and trifluoromethyl-substituted compounds. Compared to these, 9-Methyl-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate is unique due to the combination of its bicyclic structure and the presence of both trifluoromethyl and sulfonyl groups. This combination enhances its reactivity and potential utility in various applications.
Some similar compounds include:
- 9-Methyl-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate
- Dibutylboron trifluoromethanesulfonate
- 9-Borabicyclo[3.3.1]nonyl trifluoromethanesulfonate
These compounds share structural similarities but differ in their specific functional groups and reactivity, highlighting the unique properties of this compound.
Propiedades
Fórmula molecular |
C17H19F3O6S |
|---|---|
Peso molecular |
408.4 g/mol |
Nombre IUPAC |
[9-methyl-5-(trifluoromethylsulfonyloxy)-2,3-dihydro-1-benzoxepin-8-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C17H19F3O6S/c1-10-12(25-15(21)16(2,3)4)8-7-11-13(6-5-9-24-14(10)11)26-27(22,23)17(18,19)20/h6-8H,5,9H2,1-4H3 |
Clave InChI |
KSQPWUKGNUCSNX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC2=C1OCCC=C2OS(=O)(=O)C(F)(F)F)OC(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



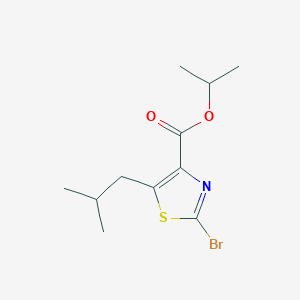


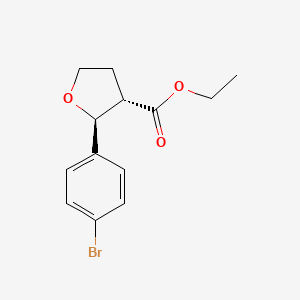
![Tert-butyl 4-[(4-bromophenyl)methylidene]piperidine-1-carboxylate](/img/structure/B14043037.png)


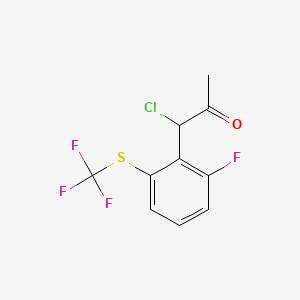
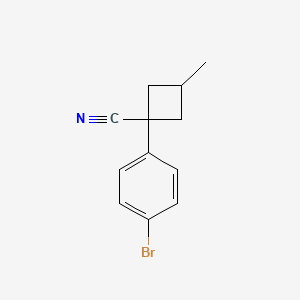
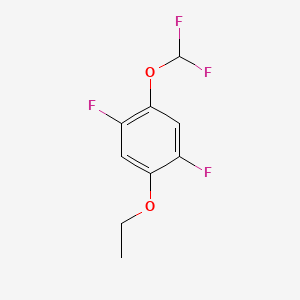
![6,8-Dioxabicyclo[3.2.1]octan-3-ol](/img/structure/B14043062.png)
